Cas no 2227717-39-5 (tert-butyl N-{2-(1S)-1-amino-2-hydroxyethyl-4-chlorophenyl}carbamate)

Tert-butyl N-{2-(1S)-1-amino-2-hydroxyethyl-4-chlorophenyl}carbamate is a chiral intermediate widely used in pharmaceutical synthesis, particularly for the preparation of bioactive compounds. Its key advantages include a stereospecific (1S) configuration, which ensures high enantiomeric purity in downstream applications. The tert-butyl carbamate (Boc) protecting group enhances stability during synthetic processes, while the 4-chlorophenyl and β-hydroxyethylamine moieties offer versatile reactivity for further functionalization. This compound is valuable in the synthesis of targeted therapeutics due to its well-defined structure and compatibility with selective coupling reactions. Its robust chemical properties make it suitable for controlled, stepwise organic transformations.
tert-butyl N-{2-(1S)-1-amino-2-hydroxyethyl-4-chlorophenyl}carbamate structure
2227717-39-5 structure
Product Name:tert-butyl N-{2-(1S)-1-amino-2-hydroxyethyl-4-chlorophenyl}carbamate
CAS No:2227717-39-5
MF:C13H19ClN2O3
MW:286.754562616348
CID:6407051
PubChem ID:165976982
Update Time:2025-10-28

tert-butyl N-{2-(1S)-1-amino-2-hydroxyethyl-4-chlorophenyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-{2-(1S)-1-amino-2-hydroxyethyl-4-chlorophenyl}carbamate
    • 2227717-39-5
    • EN300-1876668
    • tert-butyl N-{2-[(1S)-1-amino-2-hydroxyethyl]-4-chlorophenyl}carbamate
    • Inchi: 1S/C13H19ClN2O3/c1-13(2,3)19-12(18)16-11-5-4-8(14)6-9(11)10(15)7-17/h4-6,10,17H,7,15H2,1-3H3,(H,16,18)/t10-/m1/s1
    • InChI Key: BFHIHYGOFNOQGX-SNVBAGLBSA-N
    • SMILES: ClC1C=CC(=C(C=1)[C@@H](CO)N)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 286.1084202g/mol
  • Monoisotopic Mass: 286.1084202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 84.6Ų

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Additional information on tert-butyl N-{2-(1S)-1-amino-2-hydroxyethyl-4-chlorophenyl}carbamate

Professional Introduction to Compound with CAS No. 2227717-39-5 and Product Name: tert-butyl N-{2-(1S)-1-amino-2-hydroxyethyl-4-chlorophenyl}carbamate

The compound with the CAS number 2227717-39-5 and the product name tert-butyl N-{2-(1S)-1-amino-2-hydroxyethyl-4-chlorophenyl}carbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural features and potential applications in drug development. The molecular structure, characterized by a tert-butyl group and a 4-chlorophenyl moiety, combined with an N-hydroxyethylamino side chain, suggests a multifaceted role in biochemical interactions. Such structural motifs are often explored for their ability to modulate enzyme activity and cellular pathways, making this compound a promising candidate for further investigation.

In recent years, the pharmaceutical industry has witnessed a surge in the development of targeted therapies, particularly those aimed at addressing complex diseases such as cancer and neurodegenerative disorders. The tert-butyl N-{2-(1S)-1-amino-2-hydroxyethyl-4-chlorophenyl}carbamate structure aligns well with this trend, as it incorporates elements known to enhance binding affinity and selectivity. The presence of the 4-chlorophenyl group, for instance, is frequently associated with increased metabolic stability and improved pharmacokinetic properties. This is particularly relevant in the context of drug design, where optimizing these parameters is crucial for achieving therapeutic efficacy.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex pharmacophores. The N-hydroxyethylamino side chain provides a versatile platform for further functionalization, allowing chemists to explore various modifications that could enhance drug-like properties. Such flexibility is highly valued in medicinal chemistry, as it enables the rapid screening of multiple derivatives to identify compounds with optimal biological activity. The tert-butyl group, on the other hand, serves to protect reactive sites during synthesis while also contributing to the overall solubility and stability of the molecule.

Recent studies have highlighted the importance of chirality in pharmaceutical compounds, particularly in terms of their biological activity and safety profiles. The specific stereochemistry of the (1S)-configuration in the 1-amino-2-hydroxyethyl moiety is a critical feature that distinguishes this compound from its enantiomers. This chirality can significantly influence how the molecule interacts with biological targets, such as enzymes and receptors. For example, enantiomeric differences can lead to variations in potency, selectivity, and side effect profiles. As a result, compounds like tert-butyl N-{2-(1S)-1-amino-2-hydroxyethyl-4-chlorophenyl}carbamate are often subjected to rigorous enantioselective synthesis and characterization to ensure that only the most active and safe form is developed for clinical use.

The role of computational modeling in drug discovery has also become increasingly prominent in recent years. Advanced computational techniques, such as molecular dynamics simulations and quantum mechanical calculations, are now routinely employed to predict how compounds will behave within biological systems. These methods can provide valuable insights into binding affinities, metabolic pathways, and potential toxicities before expensive experimental trials are conducted. For compounds like tert-butyl N-{2-(1S)-1-amino-2-hydroxyethyl-4-chlorophenyl}carbamate, computational modeling can help guide synthetic efforts by identifying key structural features that contribute to biological activity. This approach not only accelerates the drug discovery process but also reduces costs associated with trial-and-error experimentation.

In addition to its structural features, the compound's potential applications in therapeutic contexts are worth exploring. The combination of a 4-chlorophenyl group and an N-hydroxyethylamino side chain suggests that it may exhibit properties relevant to anti-inflammatory or anticancer therapies. For instance, such structural motifs have been shown to interact with enzymes involved in signal transduction pathways that are dysregulated in various diseases. By modulating these pathways, compounds like tert-butyl N-{2-(1S)-1-amino-2-hydroxyethyl-4-chlorophenyl}carbamate could potentially alleviate symptoms or slow disease progression. While specific therapeutic applications would require further preclinical studies, early indications suggest that this compound may have broad utility across multiple disease areas.

The synthesis of complex pharmaceutical intermediates like tert-butyl N-{2-(1S)-1-amino-2-hydroxyethyl-4-chlorophenyl}carbamate presents unique challenges due to their intricate structures. However, advances in synthetic chemistry have made it possible to access such molecules with increasing efficiency and precision. Techniques such as asymmetric synthesis and protecting group strategies are essential for constructing chiral centers like those present in this compound while maintaining high yields and purity. These methods not only streamline the production process but also ensure that the final product meets stringent quality standards required for pharmaceutical use.

As research continues to uncover new biological targets and mechanisms underlying disease pathogenesis, compounds like tert-butyl N-{2-(1S)-1-amino-2-hydroxyethyl-4-chlorophenyl}carbamate will play an increasingly important role in drug development pipelines. Their unique structural features offer opportunities for innovation across multiple therapeutic areas, from oncology to neurology. By leveraging both experimental and computational approaches, scientists can rapidly explore their potential while minimizing risks associated with traditional trial-and-error methods.

In conclusion,tert-butyl N-{2-(1S)-1-amino-2-hydroxyethyl-4-chlorophenyl}carbamate (CAS No. 2227717-39-5) represents a promising candidate for further research due to its well-designed molecular architecture and potential biological activities. Its combination of structural elements such as the tert-butyl group, 4-chlorophenyl, and (1S)-stereochemistry, along with its versatile functionalization possibilities, makes it an attractive scaffold for medicinal chemists seeking novel therapeutics.* Future studies should focus on elucidating its mechanism(s) of action*and evaluating its efficacy*in relevant disease models.* With continued advancements*in synthetic chemistry*and computational biology,*this compound*holds significant promise*for contributing*to next-generation treatments.*

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